Here are some areas of scientific research where 1-Fluoro-4-iodobenzene is used:
1-FIB is a valuable intermediate in the synthesis of various other organic compounds. Its reactive sites, the fluorine and iodine atoms, can be readily substituted with other functional groups, allowing researchers to create new molecules with desired properties. For example, 1-FIB can be used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and electronic materials. PubChem, 1-Fluoro-4-iodobenzene:
1-Fluoro-4-iodobenzene is an organic compound with the molecular formula C₆H₄FI and a molecular weight of 222.00 g/mol. It consists of a benzene ring substituted with one fluorine atom and one iodine atom at the para positions. This compound is notable for its unique combination of halogen substituents, which imparts distinctive chemical properties and reactivity patterns, making it a valuable intermediate in organic synthesis and medicinal chemistry .
1-Fluoro-4-iodobenzene is considered a hazardous material. It is irritating to the skin, eyes, and respiratory system. Exposure can cause coughing, shortness of breath, and eye irritation.
Synthesis of 1-fluoro-4-iodobenzene can be achieved through several methods:
1-Fluoro-4-iodobenzene serves multiple applications in various fields:
Interaction studies involving 1-fluoro-4-iodobenzene primarily focus on its reactivity patterns in cross-coupling reactions and its role as a halogenated building block. Research indicates that the presence of both fluorine and iodine enhances its reactivity compared to other halogenated benzenes. The interplay between these two halogens allows for selective reactions that are not possible with simpler substrates .
Several compounds share structural similarities with 1-fluoro-4-iodobenzene, each exhibiting unique properties:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Fluoroiodobenzene | C₆H₄FI | Similar structure; used in cross-coupling |
4-Bromoiodobenzene | C₆H₄BrI | Bromine instead of fluorine; different reactivity |
4-Chloroiodobenzene | C₆H₄ClI | Chlorine instead of fluorine; differing stability |
Iodobenzene | C₆H₅I | Lacks fluorine; simpler reactivity profile |
The uniqueness of 1-fluoro-4-iodobenzene lies in its combination of both a highly electronegative fluorine atom and a larger iodine atom, which provides distinct electronic effects and steric hindrance that influence its reactivity and applications in synthetic chemistry .
Irritant